molecular formula C20H31NO4 B13393293 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol

Cat. No.: B13393293
M. Wt: 349.5 g/mol
InChI Key: VBHQKCBVWWUUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol is a complex organic compound with the molecular formula C20H31NO4 . It is known for its unique structure, which includes a pyrrolidin-3-ol moiety attached to a cyclohexyl ring, further connected to a 3,4-dimethoxyphenyl group via an ethoxy linkage.

Preparation Methods

The synthesis of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenyl ethanol and cyclohexanone.

    Reaction Steps:

    Reaction Conditions: The reactions typically require catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction steps.

Chemical Reactions Analysis

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-3-ol moiety, where nucleophiles like halides or amines replace the hydroxyl group.

    Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives

Scientific Research Applications

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHQKCBVWWUUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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